Ethyl 2-(3-bromophenyl)-5-hydroxybenzofuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(3-bromophenyl)-5-hydroxybenzofuran-3-carboxylate is an organic compound that belongs to the benzofuran family This compound is characterized by the presence of a bromophenyl group, a hydroxy group, and an ethyl ester group attached to a benzofuran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-bromophenyl)-5-hydroxybenzofuran-3-carboxylate typically involves multiple steps, starting with the preparation of the benzofuran core. One common method is the Suzuki–Miyaura coupling reaction, which involves the coupling of a bromophenyl boronic acid with a benzofuran derivative under palladium-catalyzed conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-bromophenyl)-5-hydroxybenzofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
Ethyl 2-(3-bromophenyl)-5-hydroxybenzofuran-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-bromophenyl)-5-hydroxybenzofuran-3-carboxylate involves its interaction with specific molecular targets. The bromophenyl group can participate in halogen bonding, while the hydroxy group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-bromophenyl)-5-hydroxybenzofuran-3-carboxylate
- Ethyl 2-(3-chlorophenyl)-5-hydroxybenzofuran-3-carboxylate
- Ethyl 2-(3-bromophenyl)-5-methoxybenzofuran-3-carboxylate
Uniqueness
Ethyl 2-(3-bromophenyl)-5-hydroxybenzofuran-3-carboxylate is unique due to the specific positioning of the bromine and hydroxy groups, which can influence its reactivity and interaction with biological targets. This compound’s distinct structure allows for unique applications and properties compared to its analogs.
Properties
Molecular Formula |
C17H13BrO4 |
---|---|
Molecular Weight |
361.2 g/mol |
IUPAC Name |
ethyl 2-(3-bromophenyl)-5-hydroxy-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C17H13BrO4/c1-2-21-17(20)15-13-9-12(19)6-7-14(13)22-16(15)10-4-3-5-11(18)8-10/h3-9,19H,2H2,1H3 |
InChI Key |
AJUFJIRRYLVRCU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)O)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.